3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne
Overview
Description
3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne is a synthetic organic compound with the molecular formula C14H23N3O4 and a molecular weight of 297.35 g/mol . This compound is characterized by the presence of a guanidino group protected by tert-butoxycarbonyl (Boc) groups, which makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne typically involves the reaction of propargylamine with a guanidine derivative protected by Boc groups. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products suitable for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the guanidino group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free guanidino compound.
Addition Reactions: The alkyne group in the compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove Boc protecting groups.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used in the presence of catalysts.
Major Products Formed
Substitution Reactions: Products include substituted guanidino derivatives.
Deprotection Reactions: The major product is the free guanidino compound.
Addition Reactions: Products include addition compounds with the alkyne group.
Scientific Research Applications
3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for drug development and therapeutic agents.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne involves its interaction with molecular targets through its guanidino and alkyne groups. The guanidino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propane
- 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyne
- 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]pentane
Uniqueness
3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne is unique due to its combination of a guanidino group and an alkyne group, which provides versatility in chemical reactions and potential biological activities. The presence of Boc protecting groups also enhances its stability and ease of handling in synthetic procedures .
Properties
IUPAC Name |
tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-prop-2-ynylcarbamimidoyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-8-9-15-10(16-11(18)20-13(2,3)4)17-12(19)21-14(5,6)7/h1H,9H2,2-7H3,(H2,15,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWJOFVUDUOOPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCC#C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.